8-(3,5-Dimethyl-1H-pyrazol-1-yl)-3-methyl-7-(2-methylallyl)-1H-purine-2,6(3H,7H)-dione
説明
特性
IUPAC Name |
8-(3,5-dimethylpyrazol-1-yl)-3-methyl-7-(2-methylprop-2-enyl)purine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N6O2/c1-8(2)7-20-11-12(19(5)15(23)17-13(11)22)16-14(20)21-10(4)6-9(3)18-21/h6H,1,7H2,2-5H3,(H,17,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIJXOXAUUGEEGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC3=C(N2CC(=C)C)C(=O)NC(=O)N3C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of “8-(3,5-Dimethyl-1H-pyrazol-1-yl)-3-methyl-7-(2-methylallyl)-1H-purine-2,6(3H,7H)-dione” typically involves multi-step organic reactions. The starting materials are usually commercially available purine derivatives, which undergo various chemical transformations such as alkylation, acylation, and cyclization.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to maximize yield and purity. The process would include steps such as purification by recrystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology
In biological research, purine derivatives are often studied for their role in cellular processes. This compound could be investigated for its potential effects on enzyme activity or DNA/RNA interactions.
Medicine
Medically, purine derivatives are known for their therapeutic potential. This compound might be explored for its anti-inflammatory, antiviral, or anticancer properties.
Industry
In the industrial sector, such compounds can be used in the development of new materials or as catalysts in chemical reactions.
作用機序
The mechanism of action of “8-(3,5-Dimethyl-1H-pyrazol-1-yl)-3-methyl-7-(2-methylallyl)-1H-purine-2,6(3H,7H)-dione” would involve its interaction with specific molecular targets. These could include enzymes, receptors, or nucleic acids. The compound might exert its effects by inhibiting or activating these targets, leading to changes in cellular function.
類似化合物との比較
Structural Analogues in Purine Chemistry
The compound’s structural uniqueness lies in its substitution pattern. Below is a comparison with other purine derivatives:
Key Observations :
- The target compound distinguishes itself with a methylallyl group (enhancing lipophilicity) and a 3,5-dimethylpyrazole moiety, which may improve binding specificity compared to classical purines like theophylline or caffeine .
- Compared to pyrazole-thiophene hybrids (e.g., compounds 7a/7b in ), the purine core of the target compound offers a distinct scaffold for nucleobase-mediated interactions .
Physicochemical Properties
While direct solubility or melting point data for the target compound are unavailable, its molecular weight (314.34 g/mol) places it in the mid-range for small-molecule therapeutics.
Crystallographic and Structural Analysis
The compound’s structural characterization would likely employ SHELX programs (e.g., SHELXL for refinement) and ORTEP-3 for graphical representation .
Research Implications and Limitations
- Advantages: The compound’s substitutions offer a novel scaffold for medicinal chemistry, particularly in targeting purine-binding enzymes or receptors.
- Limitations : Lack of comparative biological or pharmacokinetic data limits conclusions about its efficacy relative to analogs.
生物活性
8-(3,5-Dimethyl-1H-pyrazol-1-yl)-3-methyl-7-(2-methylallyl)-1H-purine-2,6(3H,7H)-dione is a synthetic compound belonging to the purine derivative class. This compound has garnered attention due to its potential biological activities, including anti-inflammatory, anti-cancer, and antiviral properties. This article reviews its biological activity based on diverse research findings and case studies.
Molecular Formula : C17H22N6O4
Molecular Weight : 374.4 g/mol
CAS Number : 1013968-71-2
The structure of the compound includes a purine core substituted with a pyrazole moiety and an allyl group, which may influence its biological interactions.
Antiviral Activity
Research indicates that compounds with similar structural features exhibit significant antiviral properties. For instance, derivatives of pyrazole have shown promising results against HIV-1. In a study evaluating various pyrazole derivatives, compounds demonstrated EC50 values as low as 0.0334 μmol/L against HIV-1, indicating potent activity . The structure-activity relationship (SAR) analysis suggested that modifications at the C5' position of the pyrazole ring can enhance antiviral efficacy .
| Compound | EC50 (μmol/L) | Selectivity Index |
|---|---|---|
| I-19 | 0.0334 | N/A |
| I-11 | 0.0038 | 25,468 |
| I-20 | 0.0277 | N/A |
Anti-Cancer Activity
The compound's potential anti-cancer activity has been investigated through various assays. In vitro studies have shown that purine derivatives can inhibit cell proliferation in several cancer cell lines. For example, a study on related compounds reported IC50 values in the micromolar range against breast cancer cell lines . The mechanism of action is believed to involve the inhibition of key enzymes involved in nucleotide synthesis and DNA replication.
Anti-inflammatory Effects
Compounds similar to this compound have also been noted for their anti-inflammatory properties. These effects are typically mediated through the inhibition of pro-inflammatory cytokines and enzymes such as COX and LOX .
Case Studies
- Anti-HIV Activity : A study focused on various pyrazole derivatives showed that modifications could significantly impact their antiviral potency against HIV-1. The compounds were tested in C8166 cells infected with HIV-1 IIIB, revealing a promising profile for further development .
- Cytotoxicity in Cancer Cells : In another study evaluating the cytotoxic effects of related purine derivatives on breast cancer cells, several compounds exhibited significant inhibition of cell growth with IC50 values ranging from 5 to 15 μM . This suggests that structural modifications can enhance therapeutic efficacy.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
